molecular formula C13H9ClN2 B11875558 3-Chloro-8-phenylimidazo[1,2-a]pyridine CAS No. 1019027-73-6

3-Chloro-8-phenylimidazo[1,2-a]pyridine

Cat. No.: B11875558
CAS No.: 1019027-73-6
M. Wt: 228.67 g/mol
InChI Key: OYBSKRUFWWIXEX-UHFFFAOYSA-N
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Description

3-Chloro-8-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both chlorine and phenyl groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality and high yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-Chloro-8-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-8-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for therapeutic development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-8-phenylimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and phenyl groups, which enhance its reactivity and potential for various chemical transformations. This makes it a versatile compound for use in organic synthesis and pharmaceutical research .

Properties

CAS No.

1019027-73-6

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

3-chloro-8-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9ClN2/c14-12-9-15-13-11(7-4-8-16(12)13)10-5-2-1-3-6-10/h1-9H

InChI Key

OYBSKRUFWWIXEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN3C2=NC=C3Cl

Origin of Product

United States

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